3-bromo-4-(2-methylprop-1-enyl)pyridine
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Overview
Description
3-bromo-4-(2-methylprop-1-enyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the third position and a 2-methylprop-1-en-1-yl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(2-methylprop-1-enyl)pyridine typically involves the bromination of 4-(2-methylprop-1-en-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions may include the use of solvents such as chloroform or ethyl acetate and maintaining the reaction temperature at a specific range to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-(2-methylprop-1-enyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 4-(2-methylprop-1-en-1-yl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
3-bromo-4-(2-methylprop-1-enyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-(2-methylprop-1-enyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the 2-methylprop-1-en-1-yl group contribute to its reactivity and ability to form covalent bonds with target molecules. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylpropene
- 4-(2-methylprop-1-en-1-yl)pyridine
- 3-Chloro-4-(2-methylprop-1-en-1-yl)pyridine
Uniqueness
3-bromo-4-(2-methylprop-1-enyl)pyridine is unique due to the presence of both a bromine atom and a 2-methylprop-1-en-1-yl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The specific positioning of these groups allows for selective reactions and applications in various fields .
Properties
Molecular Formula |
C9H10BrN |
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Molecular Weight |
212.09 g/mol |
IUPAC Name |
3-bromo-4-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C9H10BrN/c1-7(2)5-8-3-4-11-6-9(8)10/h3-6H,1-2H3 |
InChI Key |
XHIPNRFSBPZUFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C=NC=C1)Br)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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